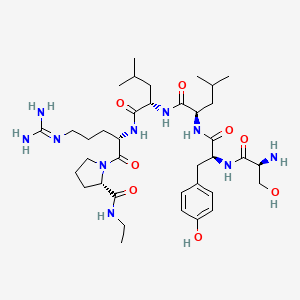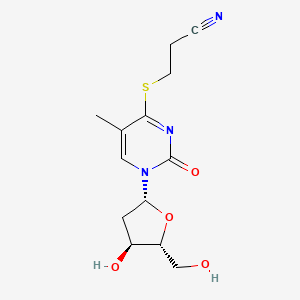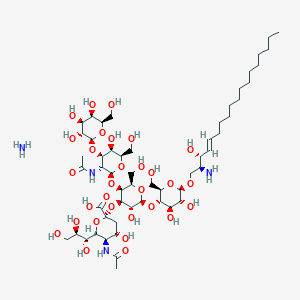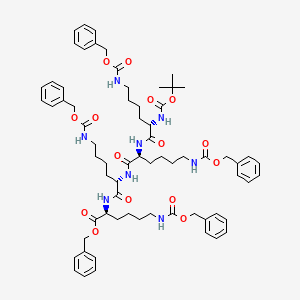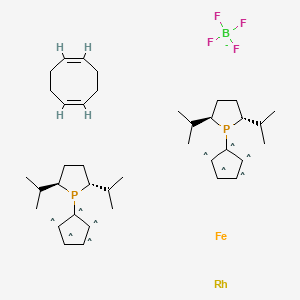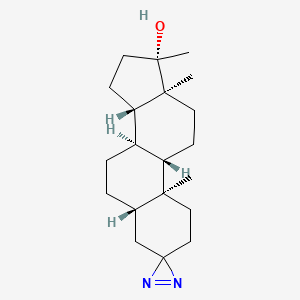![molecular formula C56H37N5 B1494983 9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole CAS No. 1258780-50-5](/img/structure/B1494983.png)
9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole is a useful research compound. Its molecular formula is C56H37N5 and its molecular weight is 779.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
9-phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H37N5/c1-4-14-44(15-5-1)59-51-34-32-42(38-24-28-40(29-25-38)55-57-49-20-10-12-22-53(49)60(55)45-16-6-2-7-17-45)36-47(51)48-37-43(33-35-52(48)59)39-26-30-41(31-27-39)56-58-50-21-11-13-23-54(50)61(56)46-18-8-3-9-19-46/h1-37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUOZRFIMAVZLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=C2C=CC(=C8)C9=CC=C(C=C9)C1=NC2=CC=CC=C2N1C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H37N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes 9-phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole a suitable host material for phosphorescent OLEDs?
A: Research has shown that 9-phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole, also known as LPGH 153, exhibits excellent performance as a host material in both green and red phosphorescent OLEDs. This is attributed to its ability to effectively facilitate the transfer of energy to the phosphorescent dopant, leading to efficient light emission [, ].
Q2: How does the performance of single-layered OLEDs using LPGH 153 compare to multilayered devices?
A2: Studies comparing single-layered and multilayered OLEDs utilizing LPGH 153 as the host material with the dopant bis(2-phenylquinoline) iridium(III) (acetylacetonate) [Ir(ppy)2(acac)] demonstrated several advantages of the single-layered architecture. These advantages include:
- Reduced Operating Voltage: Direct carrier injection into the dopant in single-layered devices leads to lower operating voltages compared to multilayered counterparts [].
- Enhanced Roll-Off Efficiency: The simplified structure of single-layered devices minimizes efficiency roll-off at higher current densities, improving overall performance [].
- Pure Emitting Color: Direct carrier injection in single-layered devices reduces the likelihood of exciplex formation, which can lead to color shifts, resulting in a purer emission color [].
Q3: What are the reported efficiencies achieved with 9-phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole-based OLEDs?
A: Red and green phosphorescent OLEDs fabricated with LPGH 153 as the host material have achieved impressive maximum luminous efficiencies. The red device reached 22.2 cd/A, while the green device reached 32.2 cd/A, highlighting the material's potential for high-performance OLED applications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Amino-4-[3-(2,3-dibromopropionylamino)-5-(sodiooxysulfonyl)-2,4,6-trimethylphenylamino]-9,10-dioxoanthracene-2-sulfonic acid sodium salt](/img/structure/B1494905.png)
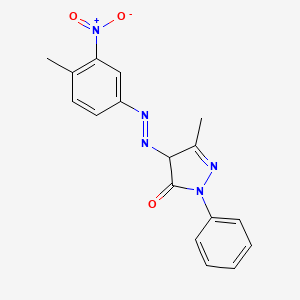

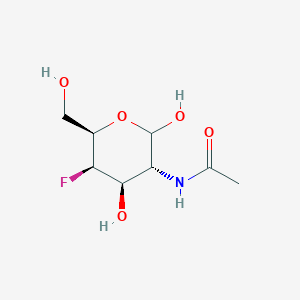
![Camptothecin, [(G)3H]](/img/structure/B1494920.png)
